molecular formula C10H9N3O B12882405 2-(Aminomethyl)benzo[d]oxazole-6-acetonitrile

2-(Aminomethyl)benzo[d]oxazole-6-acetonitrile

Cat. No.: B12882405
M. Wt: 187.20 g/mol
InChI Key: VQCIWVVNCIFQRH-UHFFFAOYSA-N
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Description

2-(Aminomethyl)benzo[d]oxazole-6-acetonitrile is a heterocyclic compound that features a benzoxazole core with an aminomethyl group at the 2-position and an acetonitrile group at the 6-position. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)benzo[d]oxazole-6-acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)benzo[d]oxazole-6-acetonitrile involves its interaction with various molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the benzoxazole core can interact with enzyme active sites. These interactions can modulate the function of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)benzo[d]oxazole-6-acetonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both aminomethyl and acetonitrile groups allows for a broader range of chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

2-[2-(aminomethyl)-1,3-benzoxazol-6-yl]acetonitrile

InChI

InChI=1S/C10H9N3O/c11-4-3-7-1-2-8-9(5-7)14-10(6-12)13-8/h1-2,5H,3,6,12H2

InChI Key

VQCIWVVNCIFQRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CC#N)OC(=N2)CN

Origin of Product

United States

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